2-Chloro-N-[(3-cyclopropylphenyl)methyl]-N-[(5-methyl-1,3-oxazol-4-yl)methyl]acetamide
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Description
The compound is a complex organic molecule that contains several functional groups. It has a cyclopropyl group, which is a three-carbon ring, attached to a phenyl group (a six-carbon ring). This is further attached to a methyl group (a single carbon with three hydrogens) and an oxazole ring (a five-membered ring containing two heteroatoms, one oxygen and one nitrogen). The compound also contains a chloro group and an acetamide group .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The three-dimensional shape would be influenced by these groups and the bonds between them .Chemical Reactions Analysis
Again, without specific information, it’s hard to say exactly how this compound would react. Its reactivity would be influenced by the various functional groups present in the molecule .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include things like its melting point, boiling point, solubility, and stability. These properties would be influenced by the structure of the compound and the functional groups present .Mechanism of Action
Future Directions
Properties
IUPAC Name |
2-chloro-N-[(3-cyclopropylphenyl)methyl]-N-[(5-methyl-1,3-oxazol-4-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O2/c1-12-16(19-11-22-12)10-20(17(21)8-18)9-13-3-2-4-15(7-13)14-5-6-14/h2-4,7,11,14H,5-6,8-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMZZXKWKXMLLEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CO1)CN(CC2=CC(=CC=C2)C3CC3)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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